molecular formula C27H22N4O3S B1682959 1-Methyl-8-[4-(quinolin-2-ylmethoxy)phenoxy]-4,5-dihydrothieno[3,4-g]indazole-6-carboxamide CAS No. 364762-86-7

1-Methyl-8-[4-(quinolin-2-ylmethoxy)phenoxy]-4,5-dihydrothieno[3,4-g]indazole-6-carboxamide

Cat. No. B1682959
M. Wt: 482.6 g/mol
InChI Key: QGAMAWMLTUNPAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TD-198946 is a thienoindazole derivative, has been found to be active in the studies as a chondrogenic factor. Cell-sheet technology combined with a thienoindazole derivative small compound TD-198946 for cartilage regeneration. A novel disease-modifying osteoarthritis drug candidate targeting Runx1.

Scientific Research Applications

Synthesis and Characterization

Research on quinoline and indazole derivatives includes the development and synthesis of compounds with potential biological activities. For instance, the synthesis of novel quinoxalin-2-carboxamides as serotonin type-3 (5-HT3) receptor antagonists highlights the methodological advancements in creating compounds for potential therapeutic use (Mahesh et al., 2011). Similarly, the development of 1,2,3-triazole-based quinoline and coumarin compounds (Paul et al., 2019) demonstrates the application of these compounds in studying protein interactions, showcasing their significance in biochemical research.

Antimicrobial and Anticancer Properties

Several studies have focused on the antimicrobial and anticancer properties of quinoline derivatives. The preparation and evaluation of quinoline derivatives containing an azole nucleus for their antimicrobial activity (Özyanik et al., 2012) and the synthesis of substituted indeno[1,2-b]quinoline-6-carboxamides for cytotoxicity evaluation (Chen et al., 2000) are examples of how these compounds are being explored for their potential therapeutic applications.

Pharmacological Applications

The design and synthesis of novel compounds, such as quinoxalin-2-carboxamides, for pharmacological evaluations as 5-HT3 receptor antagonists (Mahesh et al., 2011), indicate the potential of quinoline and indazole derivatives in developing new treatments for conditions like depression. This underscores the importance of chemical synthesis in creating molecules with specific biological activities.

properties

IUPAC Name

1-methyl-8-[4-(quinolin-2-ylmethoxy)phenoxy]-4,5-dihydrothieno[3,4-g]indazole-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N4O3S/c1-31-24-17(14-29-31)7-13-21-23(24)27(35-25(21)26(28)32)34-20-11-9-19(10-12-20)33-15-18-8-6-16-4-2-3-5-22(16)30-18/h2-6,8-12,14H,7,13,15H2,1H3,(H2,28,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGAMAWMLTUNPAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CCC3=C(SC(=C32)OC4=CC=C(C=C4)OCC5=NC6=CC=CC=C6C=C5)C(=O)N)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 9826550

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Methyl-8-[4-(quinolin-2-ylmethoxy)phenoxy]-4,5-dihydrothieno[3,4-g]indazole-6-carboxamide
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1-Methyl-8-[4-(quinolin-2-ylmethoxy)phenoxy]-4,5-dihydrothieno[3,4-g]indazole-6-carboxamide
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1-Methyl-8-[4-(quinolin-2-ylmethoxy)phenoxy]-4,5-dihydrothieno[3,4-g]indazole-6-carboxamide
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1-Methyl-8-[4-(quinolin-2-ylmethoxy)phenoxy]-4,5-dihydrothieno[3,4-g]indazole-6-carboxamide
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1-Methyl-8-[4-(quinolin-2-ylmethoxy)phenoxy]-4,5-dihydrothieno[3,4-g]indazole-6-carboxamide
Reactant of Route 6
1-Methyl-8-[4-(quinolin-2-ylmethoxy)phenoxy]-4,5-dihydrothieno[3,4-g]indazole-6-carboxamide

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